![molecular formula C9H8BrNO2 B2581129 5-Bromo-2-cyclopropylpyridine-3-carboxylic acid CAS No. 1601026-05-4](/img/structure/B2581129.png)
5-Bromo-2-cyclopropylpyridine-3-carboxylic acid
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Overview
Description
5-Bromo-2-cyclopropylpyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1601026-05-4 . It has a molecular weight of 242.07 and its IUPAC Name is 5-bromo-2-cyclopropylnicotinic acid .
Molecular Structure Analysis
The InChI Code for this compound is1S/C9H8BrNO2/c10-6-3-7(9(12)13)8(11-4-6)5-1-2-5/h3-5H,1-2H2,(H,12,13)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Ligand Synthesis for Metal Complexation
A study demonstrated the synthesis of mono-, bis-, and tris-tridentate ligands starting from 5'-methyl-2,2'-bipyridine-6-carboxylic acid, utilizing a pivotal building block similar in structure to 5-Bromo-2-cyclopropylpyridine-3-carboxylic acid. These ligands are particularly well-suited for the complexation of lanthanide(III) cations, highlighting the compound's role in creating complex metal-ligand assemblies for potential applications in materials science and catalysis (Charbonnière, Weibel, & Ziessel, 2001).
Crystal Structure Analysis
Another research effort focused on the synthesis, spectroscopic characterization, and crystal structure determination of a derivative of this compound, which was prepared from 5-bromoindazole-3-carboxylic acid methylester. This study's findings contribute to the broader understanding of molecular interactions and structural properties of brominated pyridine compounds, which can be crucial for the development of new materials and pharmaceuticals (Anuradha et al., 2014).
Electrocatalytic Carboxylation
Research into the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid highlights a method potentially applicable to derivatives of this compound. This process offers a greener alternative to traditional carboxylation methods, avoiding the use of toxic solvents and producing compounds with high selectivity and yield. Such innovations are essential for synthesizing new molecules with minimal environmental impact (Feng et al., 2010).
Advanced Organic Synthesis
A notable study describes the synthesis of bromocyclopropylpyridines via the Sandmeyer reaction, which can be directly relevant to compounds like this compound. This research provides insights into the construction of complex organic molecules, offering pathways to synthesize novel compounds with potential applications in pharmaceuticals and organic electronics (Striela et al., 2017).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-bromo-2-cyclopropylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-3-7(9(12)13)8(11-4-6)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULICKGKHMOJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1601026-05-4 |
Source
|
Record name | 5-bromo-2-cyclopropylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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